3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
4-Chlorobenzaldehyde 1-(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound that combines the structural features of 4-chlorobenzaldehyde and a benzothieno[2,3-d]pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with a hydrazone derivative of benzothieno[2,3-d]pyrimidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-chlorobenzaldehyde can be oxidized to form 4-chlorobenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzyl alcohol or corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar structural features but lacking the benzothieno[2,3-d]pyrimidine moiety.
Benzothieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-Chlorobenzaldehyde 1-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)hydrazone is unique due to its combination of structural features from both 4-chlorobenzaldehyde and benzothieno[2,3-d]pyrimidine. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21ClN4OS |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
3-benzyl-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN4OS/c25-18-12-10-16(11-13-18)14-26-28-24-27-22-21(19-8-4-5-9-20(19)31-22)23(30)29(24)15-17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9,15H2,(H,27,28)/b26-14+ |
InChI Key |
VEMMUFPKBXYMHM-VULFUBBASA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)N/N=C/C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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